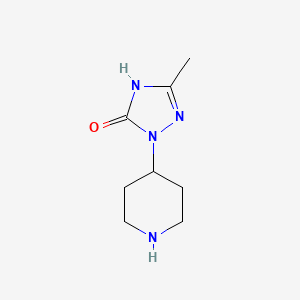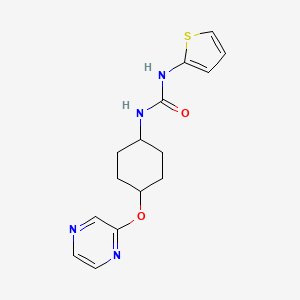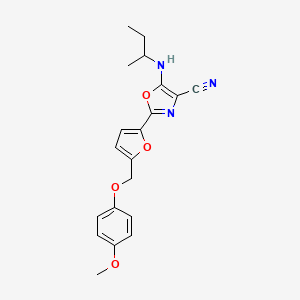![molecular formula C21H26N2O2 B3010301 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415466-64-5](/img/structure/B3010301.png)
2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is also known as "OPNA" and is a potent and selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor.
作用機序
2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide acts as a selective agonist for the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the NOP receptor by 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide leads to the inhibition of neurotransmitter release, including dopamine, glutamate, and substance P. This results in the modulation of pain, stress, and addiction-related behaviors.
Biochemical and Physiological Effects:
2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to reduce anxiety and depressive-like behaviors in animal models of stress and depression. Additionally, it has been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One advantage of using 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide in lab experiments is its selectivity for the NOP receptor. This allows for the specific targeting of the NOP receptor without affecting other receptors in the central nervous system. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the research and development of 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide. One direction is the investigation of the role of the NOP receptor in various physiological and pathological conditions, including pain, stress, addiction, and neurodegenerative diseases. Another direction is the development of new therapeutic agents based on the structure of 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide for the treatment of various disorders. Additionally, the optimization of the synthesis method to improve the yield and purity of the compound is also an area of future research.
合成法
The synthesis of 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves a series of chemical reactions. The first step involves the reaction of 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid with thionyl chloride to form 1-(oxan-4-yl)pyrrolidine-3-carbonyl chloride. The second step involves the reaction of 1-(oxan-4-yl)pyrrolidine-3-carbonyl chloride with 2-naphthylamine to form 2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide. The final product is purified through recrystallization.
科学的研究の応用
2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has potential applications in various scientific research fields. It can be used as a research tool to study the biological functions and pharmacological properties of the NOP receptor. The compound can be used to investigate the role of the NOP receptor in pain modulation, stress response, and addiction. It can also be used to develop new therapeutic agents for the treatment of various disorders, including pain, anxiety, depression, and drug addiction.
特性
IUPAC Name |
2-naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(14-17-6-3-5-16-4-1-2-7-20(16)17)22-18-8-11-23(15-18)19-9-12-25-13-10-19/h1-7,18-19H,8-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYDBJQMLOZZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)


![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)


![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)


![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)


![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)